

## An In-depth Technical Guide to the ATP-Competitive Inhibition of TIM-063

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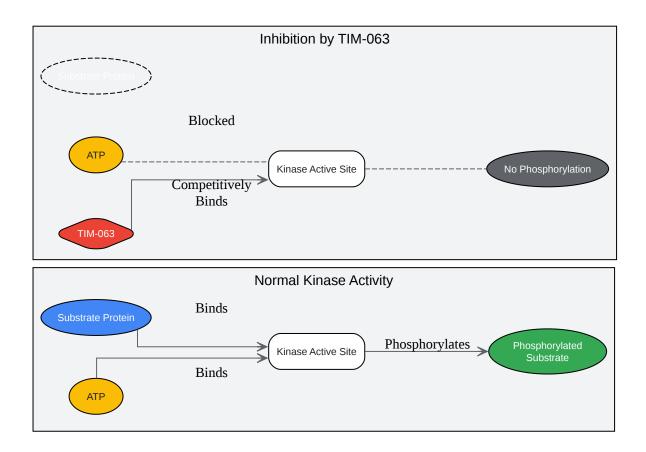
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TIM-063**, a potent, cell-permeable, and ATP-competitive inhibitor. Initially developed as a selective inhibitor for Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), subsequent research has revealed its activity against other kinases, such as AP2-associated protein kinase 1 (AAK1). This document details the quantitative inhibitory data, experimental methodologies for its characterization, and the signaling pathways it modulates.

### **Core Mechanism: ATP-Competitive Inhibition**

**TIM-063** functions by directly targeting the catalytic domain of kinases.[1] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP.[1][2] This mode of inhibition is characteristic of many kinase inhibitors and is a crucial aspect of its function. The predecessor to **TIM-063**, STO-609, also operates through an ATP-competitive mechanism.[3][4]





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Mechanism of ATP-competitive inhibition by TIM-063.

## **Quantitative Inhibitory Data**

**TIM-063** exhibits potent inhibition of CaMKK isoforms and moderate inhibition of AAK1. The following table summarizes the key quantitative metrics for **TIM-063**'s inhibitory activity.

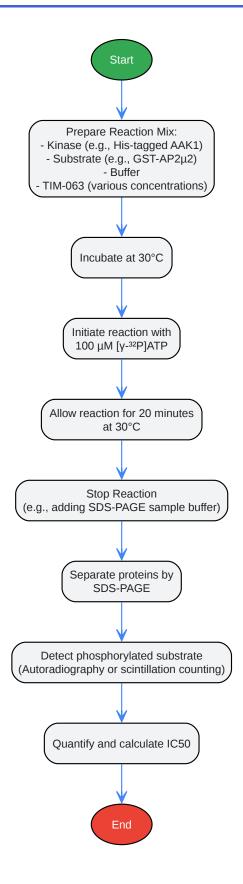


Target Kinase	Inhibition Metric	Value (μM)	Reference(s)
СаМККα	Ki	0.35	[1][5]
IC50	0.63	[1][6][7]	
СаМККВ	Ki	0.2	[1][5]
IC50	0.96	[1][6][7]	
AAK1	IC50	8.51	[8]
Cellular CaMKK	IC50	~0.3	[5][9][10]

# **Experimental Protocols**In Vitro Kinase Activity Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of **TIM-063** against its target kinases.





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Workflow for a typical in vitro kinase activity assay.



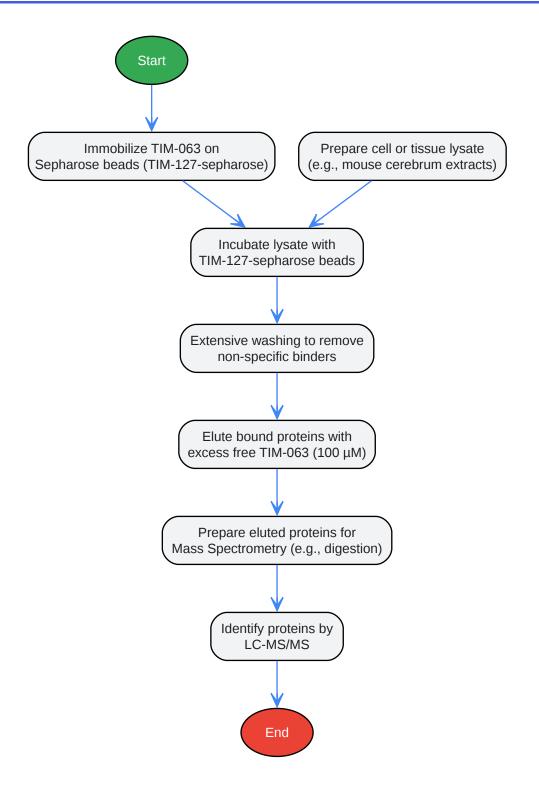
### Methodology:

- Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase (e.g., Histagged AAK1 catalytic domain), a suitable substrate (e.g., GST-AP2μ2 for AAK1), and the reaction buffer. For CaMKK assays, 2 mM CaCl2 and 6 μM Calmodulin (CaM) are included.
   [11]
- Inhibitor Addition: Add varying concentrations of **TIM-063** to the reaction mixtures. A control reaction with no inhibitor (vehicle, e.g., DMSO) is also prepared.
- Pre-incubation: The mixture is typically pre-incubated at 30°C.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radiolabeled [y-32P]ATP, at a concentration of approximately 100  $\mu$ M.[11]
- Incubation: The reaction is allowed to proceed for a defined period, for instance, 20 minutes at 30°C.[11]
- Termination: The reaction is stopped, commonly by adding SDS-PAGE loading buffer.
- Detection and Quantification: The reaction products are separated by SDS-PAGE. The
  phosphorylated substrate is visualized by autoradiography, and the radioactivity is quantified
  using a scintillation counter or phosphorimager.
- Data Analysis: The kinase activity is expressed as a percentage of the activity in the control sample without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

### **Chemical Proteomics using Kinobeads**

This powerful technique is used to identify the protein targets of a small molecule inhibitor from a complex biological sample.





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Workflow for identifying **TIM-063** targets via Kinobeads.

Methodology:

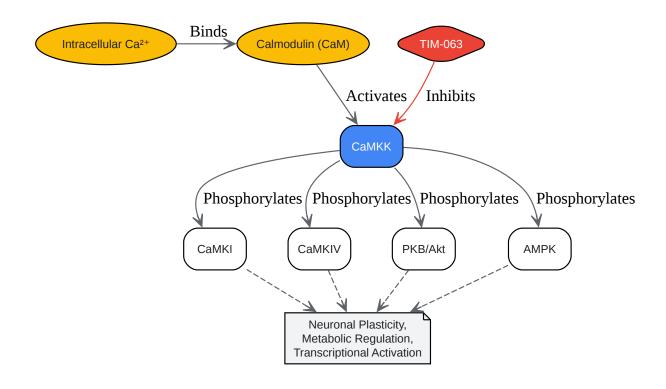


- Probe Immobilization: **TIM-063** is covalently coupled to a solid support, typically Sepharose beads, to create what is referred to as "Kinobeads" (specifically, TIM-127-sepharose).[2][10]
- Lysate Preparation: A protein lysate is prepared from cells or tissues of interest (e.g., mouse cerebrum extracts).[10]
- Affinity Enrichment: The lysate is incubated with the TIM-063-immobilized beads. Kinases
  and other proteins that bind to TIM-063 will be captured by the beads.
- Washing: The beads are washed extensively with buffer to remove proteins that are nonspecifically bound.
- Elution: The specifically bound proteins are eluted from the beads by adding a solution containing a high concentration of free TIM-063 (e.g., 100 μM), which competes for binding to the captured proteins.[10]
- Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the unbiased identification of proteins that interact with TIM-063.

## Signaling Pathways Modulated by TIM-063 CaMKK Signaling Pathway

CaMKK is a crucial upstream kinase in several signaling cascades that are initiated by an increase in intracellular calcium levels. By inhibiting CaMKK, **TIM-063** can modulate these downstream pathways.





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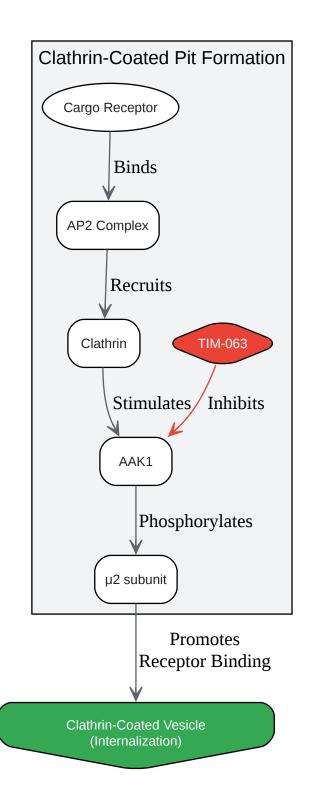
The CaMKK signaling cascade and its inhibition by **TIM-063**.

CaMKK is activated by the binding of a Ca2+/Calmodulin complex.[12] Once active, it phosphorylates and activates several downstream kinases, including CaMKI, CaMKIV, Protein Kinase B (PKB/Akt), and 5'AMP-activated protein kinase (AMPK).[12][13] These downstream effectors, in turn, regulate a wide array of cellular processes such as neuronal development, gene expression, and energy metabolism.[12][13]

### **AAK1** and Clathrin-Mediated Endocytosis

AAK1 is an off-target of **TIM-063** and plays a regulatory role in clathrin-mediated endocytosis. This process is essential for nutrient uptake, receptor signaling, and synaptic vesicle recycling.





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Role of AAK1 in endocytosis and its inhibition by TIM-063.



AAK1 interacts with the AP2 adaptor complex, a key component in the formation of clathrin-coated vesicles.[14][15] AAK1 phosphorylates the  $\mu$ 2 subunit of the AP2 complex, a step that is thought to regulate the recruitment of cargo receptors into the forming vesicle.[16][17] The kinase activity of AAK1 is stimulated by clathrin.[17] By inhibiting AAK1, **TIM-063** has the potential to modulate the process of clathrin-mediated endocytosis.

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